
Meleagrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(14E)-11-Hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione is a pyridoindole.
Meleagrine is a natural product found in Penicillium roqueforti, Penicillium chrysogenum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antifouling Compound for Marine Biofouling
Meleagrine, isolated from the fungus Penicillium sp., has been identified as a potential nontoxic antifoulant. In a study by (Han et al., 2013), its effects on the barnacle Balanus amphitrite were investigated, revealing alterations in protein expression related to cyprid development/aging and potential impacts on the endocrine system.
Roquefortine/Meleagrin Biosynthetic Pathway
Research by (Ries et al., 2013) highlighted the biosynthetic pathway of roquefortine/meleagrin in Penicillium chrysogenum. The study discovered novel metabolites and synthetase genes, demonstrating the unspecificity of modifying enzymes leading to various intermediates and end products, highlighting potential antimicrobial and chemotherapeutic applications.
Aza-Michael Addition in Meleagrin Biosynthesis
In 2021, (Hewage et al.) characterized the biosynthesis of meleagrin B, a terpene-alkaloid hybrid. The study detailed an enzyme-mediated aza-Michael addition, leading to compounds with potent activity against Staphylococcus aureus.
Crystal Structure and Biological Activities
A study by (Hamed et al., 2020) reported the crystal structure of meleagrin isolated from Emericella dentata and investigated its diverse biological activities, including potent cytotoxicity against human carcinoma cell lines and antibiofilm activity against Staphylococcus aureus.
Protective Effects against Pulmonary Fibrosis
Meleagrin was explored for its therapeutic potential against pulmonary fibrosis in a study by (Elhady et al., 2022). The study revealed its antioxidative, anti-inflammatory, anti-apoptotic, and antifibrotic properties, showcasing its potential as a protective agent.
Novel FabI Inhibitor with Additional Modes of Action
Research by (Zheng et al., 2013) identified meleagrin as a new class of FabI inhibitor from Penicillium chrysogenum, exhibiting potential for treating multidrug-resistant bacteria due to its additional modes of action beyond FabI inhibition.
Control of c-Met-Dependent Breast Cancer
A 2016 study by (Mady et al.) found that meleagrin, an indole alkaloid, exhibited significant inhibitory activities against c-Met-dependent breast cancer proliferation, migration, and invasion, suggesting its potential as a lead compound for breast cancer therapy.
Antitumor Activities of Meleagrin Analogs
A study by (Du et al., 2010) reported the isolation of new meleagrin analogs from Penicillium sp., which showed varying degrees of cytotoxicity against cancer cell lines, indicating the influence of structural modifications on their bioactivity.
Eigenschaften
Molekularformel |
C23H23N5O4 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione |
InChI |
InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+ |
InChI-Schlüssel |
JTJJJLSLKZFEPJ-LICLKQGHSA-N |
Isomerische SMILES |
CC(C)(C=C)C12C=C(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O |
SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O |
Kanonische SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O |
Synonyme |
meleagrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



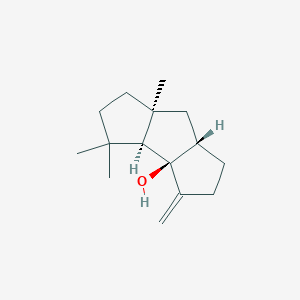
![1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine](/img/structure/B1254938.png)
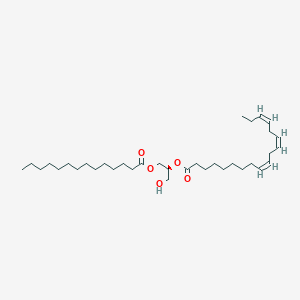
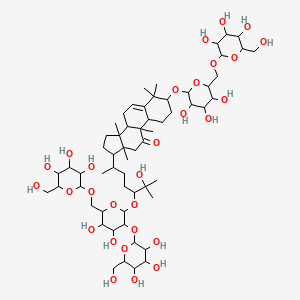

![2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one](/img/structure/B1254942.png)
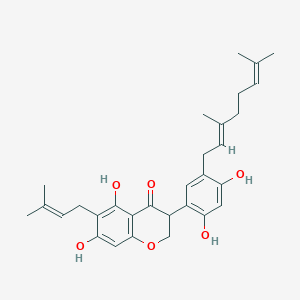
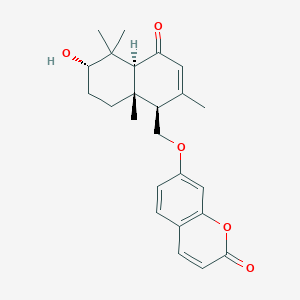

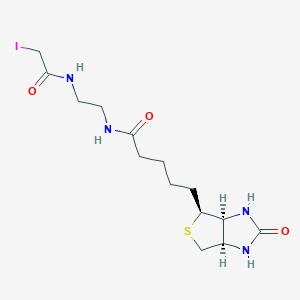
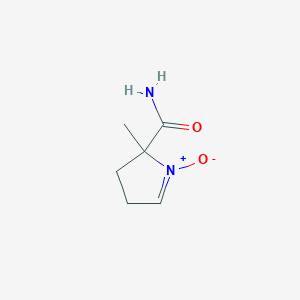


![(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254956.png)